N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine
Description
Properties
CAS No. |
820984-59-6 |
|---|---|
Molecular Formula |
C16H23F3N2 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
N-butyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H23F3N2/c1-2-3-10-21(14-8-9-20-11-14)12-13-6-4-5-7-15(13)16(17,18)19/h4-7,14,20H,2-3,8-12H2,1H3 |
InChI Key |
OKWPFNALAQQZAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1C(F)(F)F)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with N-butylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium cyanide in ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, nitriles.
Scientific Research Applications
N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies, due to the presence of the trifluoromethyl group which can enhance binding affinity.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components for enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with four analogs, highlighting structural variations and their implications:
Key Observations:
Pyridine-based analogs () exhibit aromatic rigidity, favoring interactions with flat binding pockets (e.g., kinase ATP sites).
Substituent Effects :
- The butyl group in the target compound enhances lipophilicity (clogP ~3.5 estimated) compared to smaller substituents (e.g., methyl in ).
- Trifluoromethyl groups (present in all compounds) improve metabolic stability and membrane permeability via hydrophobic and electron-withdrawing effects .
- Halogenated substituents () may enhance binding affinity through halogen bonding .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s butyl chain and trifluoromethyl group likely confer higher logP compared to pyridine-based analogs, impacting blood-brain barrier penetration.
- Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
- Solubility : Pyridine-based compounds () may exhibit better aqueous solubility due to aromatic nitrogen’s polarizability.
Biological Activity
N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine, with the molecular formula CHFN and CAS number 820984-59-6, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 300.362 g/mol |
| LogP | 3.998 |
| PSA | 15.27 Ų |
This compound is structurally related to various pyrrolidine derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological membranes and receptors.
Antitumor Activity
Research indicates that pyrrolidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. In a study assessing multiple compounds, derivatives similar to this compound demonstrated IC values in the micromolar range against HeLa (human cervix carcinoma), CEM (human T-lymphocyte), and L1210 (murine leukemia) cell lines, suggesting potential utility in cancer treatment .
Case Studies and Research Findings
- Antiproliferative Studies : A comparative analysis of pyrrolidine derivatives revealed that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity across different cancer cell lines. For instance, one derivative showed an IC value of 9.6 μM against HMEC-1 cells compared to 41 μM for its parent compound .
- Mutagenic Properties : A study evaluating the mutagenic and antimutagenic properties of pyrrolidine derivatives found that certain modifications could reduce mutagenicity while enhancing therapeutic efficacy . This highlights the importance of structural optimization in developing safer pharmacological agents.
- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest that the lipophilic nature of this compound may facilitate better absorption and distribution in biological systems . Further studies are needed to confirm these findings and assess bioavailability.
Q & A
Basic: What synthetic strategies are recommended for preparing N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine?
Methodological Answer:
A multi-step approach is typically employed:
- Step 1 : React 3-aminopyrrolidine with 2-(trifluoromethyl)benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group.
- Step 2 : Alkylate the secondary amine with n-butyl bromide using a palladium catalyst in an inert atmosphere to ensure regioselectivity .
- Purification : Use flash chromatography (hexane/EtOAc gradients) followed by recrystallization. Validate purity via ¹H/¹³C NMR and LCMS (e.g., m/z ~317 [M+H]+ for the free base) .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- Spectroscopy :
- NMR : Look for characteristic signals: δ ~2.5–3.5 ppm (pyrrolidine protons), δ ~4.2 ppm (N-CH₂-Ar), and δ ~7.5–8.0 ppm (aromatic protons adjacent to CF₃) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 317.179 (calculated for C₁₇H₂₄F₃N₂).
- X-ray Crystallography : Resolve the hydrochloride salt to verify stereochemistry and hydrogen bonding patterns .
Advanced: How do structural modifications (e.g., trifluoromethyl position) influence bioactivity?
Methodological Answer:
- Comparative SAR Study : Synthesize analogs with CF₃ at positions 3 or 4 on the phenyl ring. Test in vitro for receptor binding (e.g., GPCR assays) or enzyme inhibition.
- Data Interpretation : CF₃ at position 2 (as in the parent compound) enhances metabolic stability due to steric hindrance and electron-withdrawing effects, but may reduce solubility. Positional isomers may show varied logP values and target affinity .
- Contradiction Note : Some studies report CF₃ at para positions improves potency in kinase inhibition, but meta positions may optimize selectivity .
Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (~3.2), CNS permeability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 3A4 to assess metabolic liability.
- Validation : Compare predicted half-life (e.g., ~4.5 hours) with in vitro microsomal stability assays (rat/human liver microsomes) .
Advanced: How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Root Cause Analysis :
- Purity Discrepancies : Re-examine impurity profiles (HPLC >95% purity threshold). Trace solvents (e.g., DMF residues) may artifactually inhibit enzymes .
- Assay Conditions : Standardize protocols (e.g., cell lines, serum concentrations). For example, serum-free vs. serum-containing media can alter membrane permeability of CF₃-containing compounds .
- Meta-Analysis : Aggregate data from independent studies using tools like RevMan to identify outliers or consensus trends .
Advanced: What strategies optimize metabolic stability without compromising target affinity?
Methodological Answer:
- Structural Tuning :
- Pyrrolidine Modifications : Introduce methyl groups at C4 to sterically shield the amine from oxidation.
- CF₃ Alternatives : Replace CF₃ with CHF₂ or OCF₃ to balance lipophilicity and metabolic resistance .
- In Vitro Testing : Use hepatocyte stability assays (e.g., human HepaRG cells) to quantify intrinsic clearance. Pair with SPR binding assays to monitor affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
